REACTION_CXSMILES
|
IC1C=C(N[C:10](=[O:23])[CH2:11][C:12]([NH:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([I:22])[CH:16]=2)=[O:13])C=CC=1C.[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+]>O>[OH:23][C:10]1[C:20]2[C:15](=[CH:16][C:17]([I:22])=[C:18]([CH3:21])[CH:19]=2)[NH:14][C:12](=[O:13])[CH:11]=1 |f:1.2.3.4,5.6|
|
Name
|
N,N′-Bis-(3-iodo-4-methyl-phenyl)-malonamide
|
Quantity
|
43.4 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1C)NC(CC(=O)NC1=CC(=C(C=C1)C)I)=O
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
250 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(NC2=CC(=C(C=C12)C)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.85 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |